

A Comparative Guide to the Pharmacokinetic Profiles of Emerging Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *VTP50469 fumarate*

Cat. No.: *B15568847*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the KMT2A (MLL) protein is a critical dependency in certain types of acute leukemia, specifically those with KMT2A rearrangements or NPM1 mutations. This has led to the rapid development of a new class of targeted therapies: Menin-MLL inhibitors. As several of these agents progress through clinical trials, understanding their distinct pharmacokinetic (PK) profiles is paramount for researchers and clinicians seeking to optimize their therapeutic application. This guide provides a comparative overview of the available pharmacokinetic data for four prominent Menin-MLL inhibitors: revumenib, ziftomenib, DSP-5336, and bleximenib.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the selected Menin-MLL inhibitors based on data from their respective clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, dosing regimens, and analytical methods.

Parameter	Revumenib (AUGMENT-101)	Ziftomenib (KOMET-001)	DSP-5336 (NCT04988555)	Bleximenib (JNJ-75276617) (NCT04811560)
Recommended Phase 2 Dose	163 mg q12h (with strong CYP3A4 inhibitors); 276 mg q12h (without strong CYP3A4 inhibitors)[1]	600 mg once daily[2][3]	≥140 mg twice daily identified as active[4][5]	100 mg BID (after 50 mg BID step-up)[6]
Tmax (median)	2 hours (with strong CYP3A4 inhibitors); 1 hour (without strong CYP3A4 inhibitors)[7]	3.5 hours[8]	~2 hours[5]	Data not publicly available
Cmax	3220 ng/mL (163 mg q12h with strong CYP3A4i)[1]	Dose-proportional increase up to 600 mg[9]	Dose-dependent increases observed at doses > 140 mg BID[10]	Data not publicly available
AUC	AUC decreased by 19% with strong CYP3A4i[7]	Dose-proportional increase up to 600 mg; 5-fold accumulation at steady state[9][11]	Minimal to no drug accumulation with repeat dosing[4][12][13]	Data not publicly available

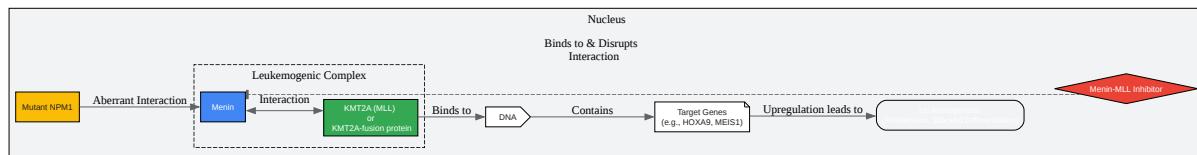
Half-life (t _{1/2})	7.5 hours (with strong CYP3A4 inhibitors); 3.6 hours (without strong CYP3A4 inhibitors)[14]	61.5 hours[8]	2-7 hours[5]	Data not publicly available
Metabolism	Primarily metabolized by CYP3A4[1]	Primarily metabolized by oxidation, N-demethylation, and N-dealkylation[8]	Not significantly impacted by strong CYP3A4 inhibitor azoles[10]	Data not publicly available
Excretion	Data not publicly available	Primarily in feces (89.7% as unchanged drug)[8]	Data not publicly available	Data not publicly available
Absolute Bioavailability	Data not publicly available	12.9%[8]	Data not publicly available	Data not publicly available

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1/2 clinical trials for each respective Menin-MLL inhibitor. The general methodology for assessing the pharmacokinetic profiles in these studies involves the following key steps:

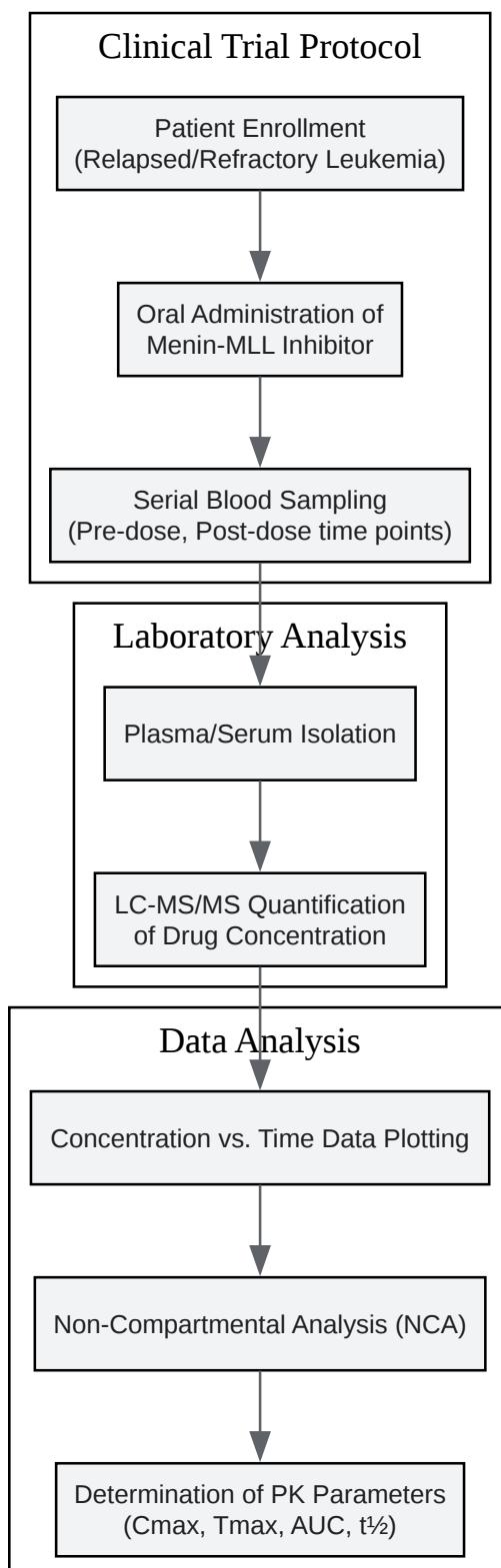
1. Study Population: Adult and, in some cases, pediatric patients with relapsed or refractory acute leukemia harboring KMT2A rearrangements or NPM1 mutations.
2. Dosing and Administration: Inhibitors are administered orally, typically in continuous cycles. Dose-escalation cohorts are used to determine the recommended Phase 2 dose (RP2D). For some inhibitors, such as revumenib, dosing is adjusted based on the concomitant use of strong CYP3A4 inhibitors[1][15].
3. Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after drug administration to characterize the drug's absorption, distribution, metabolism, and

excretion (ADME) profile. A typical sampling schedule in a Phase 1 oncology trial for an oral agent includes:


- Pre-dose (trough)
- Multiple time points post-dose to capture the peak concentration (Cmax), such as 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Samples may be collected after a single dose and at steady-state (after multiple doses) to assess drug accumulation[8][9].

4. Bioanalytical Method: Drug concentrations in plasma or serum are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the drug and its metabolites[10].

5. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is a standard method used to determine key PK parameters from the concentration-time data. This approach calculates parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life without assuming a specific compartmental model for drug distribution and elimination[16][17]. Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug exposure among patients[9].


Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the process of pharmacokinetic evaluation, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: The Menin-MLL signaling pathway in acute leukemia.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for pharmacokinetic analysis.

Conclusion

The development of Menin-MLL inhibitors marks a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. The pharmacokinetic profiles of these agents, including revumenib, ziftomenib, DSP-5336, and bleximenib, reveal distinct characteristics in terms of their absorption, distribution, metabolism, and excretion. Revumenib's pharmacokinetics are notably influenced by concomitant CYP3A4 inhibitors, requiring dose adjustments. Ziftomenib exhibits a long half-life, supporting once-daily dosing. While detailed quantitative data for DSP-5336 and bleximenib are still emerging, preliminary findings suggest manageable safety profiles and promising anti-leukemic activity.

As more data from ongoing and future clinical trials become available, a more comprehensive understanding of the pharmacokinetic and pharmacodynamic relationships of these novel agents will emerge. This will be crucial for optimizing dosing strategies, managing drug-drug interactions, and ultimately improving patient outcomes in these high-risk leukemia subtypes. The information presented in this guide serves as a foundational resource for the scientific community to stay abreast of the evolving landscape of Menin-MLL inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 2. [ashpublications.org](#) [ashpublications.org]
- 3. [fda.gov](#) [fda.gov]
- 4. [news.us.sumitomo-pharma.com](#) [news.us.sumitomo-pharma.com]
- 5. [library.ehaweb.org](#) [library.ehaweb.org]
- 6. [ash.confex.com](#) [ash.confex.com]
- 7. [drugs.com](#) [drugs.com]

- 8. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kuraoncology.com [kuraoncology.com]
- 10. Pharmacokinetic and Pharmacodynamic Analysis - MAC Clinical Research [macplc.com]
- 11. A Study of DSP-5336 in Relapsed/Refractory AML/ ALL With or Without MLL Rearrangement or NPM1 Mutation [clin.larvol.com]
- 12. kuraoncology.com [kuraoncology.com]
- 13. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A Phase 1/2 Study of Bleximenib in Participants With Acute Leukemia (cAMeLot-1) [clin.larvol.com]
- 16. Video: Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches [jove.com]
- 17. bgosoftware.com [bgosoftware.com]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profiles of Emerging Menin-MLL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568847#comparing-the-pharmacokinetic-profiles-of-different-menin-mll-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com